molecular formula C6H8N2O4 B101197 2,5-Dioxopyrrolidin-1-yl methylcarbamate CAS No. 18342-66-0

2,5-Dioxopyrrolidin-1-yl methylcarbamate

Cat. No.: B101197
CAS No.: 18342-66-0
M. Wt: 172.14 g/mol
InChI Key: XMNGSPOWUCNRMO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl methylcarbamate is a chemical compound with the molecular formula C₆H₈N₂O₄ and a molecular weight of 172.14 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl methylcarbamate is the voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant agents .

Mode of Action

The compound interacts with its targets by inhibiting the function of these channels . This inhibition reduces the excitability of neurons, thereby preventing the abnormal electrical activity that leads to seizures .

Biochemical Pathways

The compound’s action on voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels affects the neuronal signaling pathways . By inhibiting these channels, the compound disrupts the normal flow of ions in and out of the neurons, altering the electrical activity in the brain .

Pharmacokinetics

It is known that the compound has high metabolic stability on human liver microsomes . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

The inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels by this compound results in a decrease in neuronal excitability . This leads to a reduction in the frequency and severity of seizures, making the compound a potential candidate for the treatment of epilepsy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its efficacy . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and alter its effects .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl methylcarbamate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, ensuring its effectiveness in long-term biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound has shown promising results in enhancing biochemical reactions and cellular functions. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl methylcarbamate typically involves the reaction of N-hydroxysuccinimide with methyl isocyanate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The reaction mixture is usually kept at low temperatures to control the reaction rate and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity . Cold-chain transportation is often used to maintain the stability of the compound during storage and transport .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl methylcarbamate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-7-6(11)12-8-4(9)2-3-5(8)10/h2-3H2,1H3,(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNGSPOWUCNRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402666
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18342-66-0
Record name 1-[(Methylcarbamoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl Methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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